molecular formula C16H14O3 B023883 Desmethyl Ketoprofen Methyl Ester CAS No. 24021-44-1

Desmethyl Ketoprofen Methyl Ester

Cat. No.: B023883
CAS No.: 24021-44-1
M. Wt: 254.28 g/mol
InChI Key: QTXILVCSTXQKLF-UHFFFAOYSA-N
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Description

Desmethyl Ketoprofen Methyl Ester is an organic compound with the molecular formula C16H14O3. It is an ester derived from the reaction between 3-benzoylbenzoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that Ketoprofen, the parent drug, inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of pro-inflammatory prostanoids from arachidonic acid . Therefore, it is plausible that Desmethyl Ketoprofen Methyl Ester may interact with similar enzymes and proteins.

Cellular Effects

It is known that Ketoprofen, the parent drug, can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It is possible that this compound may have similar effects on cells.

Molecular Mechanism

It is known that Ketoprofen, the parent drug, exerts its effects at the molecular level by inhibiting the enzyme COX, leading to a decrease in the production of pro-inflammatory prostanoids . It is possible that this compound may have a similar mechanism of action.

Metabolic Pathways

It is known that Ketoprofen, the parent drug, is metabolized in the liver through phase I and phase II metabolic reactions . It is possible that this compound may be involved in similar metabolic pathways.

Transport and Distribution

It is known that Ketoprofen, the parent drug, can cross the blood-brain barrier . It is possible that this compound may have similar transport and distribution characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmethyl Ketoprofen Methyl Ester can be synthesized through the esterification of 3-benzoylbenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:

3-Benzoylbenzoic acid+MethanolH2SO4Methyl (3-Benzoylphenyl)acetate+Water\text{3-Benzoylbenzoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 3-Benzoylbenzoic acid+MethanolH2​SO4​​Methyl (3-Benzoylphenyl)acetate+Water

Industrial Production Methods

In an industrial setting, the production of methyl (3-benzoylphenyl)acetate can be optimized using microwave-assisted esterification. This method enhances the reaction efficiency and reduces the reaction time compared to conventional methods. The process involves the use of microwave irradiation, which provides uniform heating and accelerates the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Desmethyl Ketoprofen Methyl Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-benzoylbenzoic acid and methanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.

    Substitution: Grignard reagents or organolithium compounds can be used for nucleophilic acyl substitution.

Major Products Formed

    Hydrolysis: 3-Benzoylbenzoic acid and methanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Desmethyl Ketoprofen Methyl Ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-catalyzed reactions involving esters.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The ester is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another ester with similar reactivity but different applications.

    Methyl butyrate: Known for its fruity aroma and used in flavoring agents.

    Methyl benzoate: Similar structure but with a different aromatic ring substitution pattern.

Uniqueness

Desmethyl Ketoprofen Methyl Ester is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other esters may not be suitable.

Biological Activity

Desmethyl Ketoprofen Methyl Ester (DMKME) is a derivative of ketoprofen, a well-known non-steroidal anti-inflammatory drug (NSAID). This article explores the biological activity of DMKME, focusing on its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

1. Synthesis and Characterization

The synthesis of DMKME typically involves the esterification of desmethyl ketoprofen with methanol. Characterization techniques such as ^1H NMR and infrared (IR) spectroscopy confirm the successful formation of the ester. These techniques reveal characteristic signals corresponding to methoxy protons and aromatic protons, indicating the presence of the desired functional groups .

2.1 Anti-inflammatory Activity

DMKME exhibits significant anti-inflammatory properties. In vitro studies demonstrate its ability to stabilize lysosomal membranes, which is crucial in preventing the release of lysosomal enzymes that contribute to inflammation. This stabilization is associated with a reduction in inflammatory markers in various models .

2.2 Analgesic Effects

In vivo studies using acetic acid-induced writhing tests and formalin-induced paw licking tests show that DMKME effectively alleviates pain. The analgesic effect is comparable to that of ketoprofen but with reduced hepatotoxicity, making it a safer alternative for long-term use in chronic pain management .

3. Toxicity Profile

One of the most notable findings regarding DMKME is its significantly lower hepatotoxicity compared to ketoprofen. In studies assessing organ toxicity, DMKME demonstrated no significant adverse effects on liver function, while traditional ketoprofen showed higher hepatotoxicity levels . This profile suggests that DMKME could be a safer option for patients requiring NSAID therapy.

4. Pharmacokinetics

Research indicates that DMKME has enhanced oral bioavailability compared to its parent compound. In silico analyses predict that DMKME has a higher absorption rate and lower toxicity, making it an ideal candidate for further development . The absorption enhancement ratio (R) for DMKME was observed to be significantly higher than that of ketoprofen, indicating better intestinal permeability .

5.1 Clinical Implications

Recent studies have highlighted the potential of DMKME in treating chronic inflammatory diseases such as arthritis and other pain-related conditions. Its efficacy combined with a reduced side effect profile makes it a promising candidate for clinical applications .

5.2 Comparative Studies

A comparative analysis between DMKME and other NSAIDs reveals that while many NSAIDs exhibit similar anti-inflammatory effects, DMKME's unique profile allows for better patient compliance due to fewer gastrointestinal and hepatic side effects .

6. Data Summary Table

PropertyThis compoundKetoprofen
Anti-inflammatory ActivitySignificantSignificant
Analgesic EffectEffectiveEffective
HepatotoxicityNonePresent
Oral BioavailabilityEnhancedStandard
Absorption Enhancement RatioHigher (1.57-fold)Baseline

7. Conclusion

This compound represents a significant advancement in the development of safer NSAIDs with effective anti-inflammatory and analgesic properties. Its reduced hepatotoxicity makes it an attractive alternative for patients requiring long-term treatment for chronic pain conditions.

The ongoing research into DMKME's pharmacological profile promises further insights into its therapeutic potential, paving the way for future clinical applications.

Properties

IUPAC Name

methyl 2-(3-benzoylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-15(17)11-12-6-5-9-14(10-12)16(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXILVCSTXQKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442832
Record name Methyl (3-benzoylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24021-44-1
Record name Methyl (3-benzoylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1300 ml of a methylene chloride solution titrating 12.5 g/liter of diazomethane was added progressively at 10°-15°C to a solution of 50 g of m-benzoyl-phenyl acetic acid in 500 ml of methylene chloride and after stirring for 15 minutes, excess diazomethane was destroyed by the addition of acetic acid. The organic solution was washed with an aqueous saturated sodium bicarbonate solution and then with water and evaporated to dryness under reduced pressure to obtain 52.5 g of methyl m-benzoyl-phenyl-acetate which was used as is for the α-alkylation step.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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50 g
Type
reactant
Reaction Step Two
Quantity
500 mL
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solvent
Reaction Step Two
Quantity
1300 mL
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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